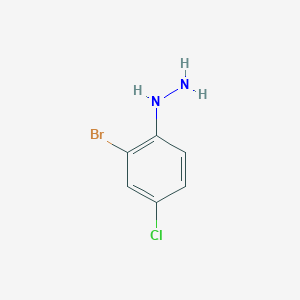

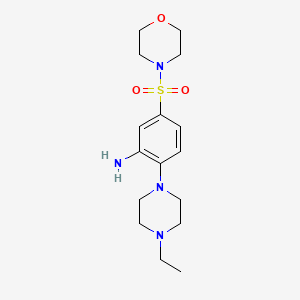

![molecular formula C15H9N3O3S2 B2461460 N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 681159-16-0](/img/structure/B2461460.png)

N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide” is a derivative of 8H-indeno[1,2-d]thiazole . It has been synthesized and evaluated for its biochemical activities against SARS-CoV-2 3CL pro .

Chemical Reactions Analysis

The compound has been evaluated for its inhibitory activity against SARS-CoV-2 3CL pro . The position of the methoxy group on the phenyl ring significantly affected inhibitory activities against SARS-CoV-2 3CL pro .科学的研究の応用

Antiviral Activity Against SARS-CoV-2

The COVID-19 pandemic has underscored the need for effective antiviral agents. Researchers synthesized a series of 8H-indeno[1,2-d]thiazole derivatives and evaluated their biochemical activities against the 3-Chymotrypsin-like cysteine protease (3CL pro) of SARS-CoV-2, a crucial enzyme for viral replication . Among these derivatives, the representative compound 7a displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro. This finding provides a unique prototype for developing novel inhibitors against SARS-CoV-2 3CL pro.

Antimicrobial Properties

Thiazole derivatives have been explored for their antimicrobial potential. While specific studies on this compound are limited, related thiazole derivatives have demonstrated antimicrobial activity against bacteria, fungi, and viruses . Further investigations are warranted to explore its efficacy against specific pathogens.

Anti-Inflammatory Effects

Thiazole compounds, including 8H-indeno[1,2-d]thiazole derivatives, have been associated with anti-inflammatory properties. Although direct evidence for this specific compound is scarce, it may contribute to modulating inflammatory responses . Additional studies are needed to validate this effect.

Anticancer Potential

Thiazole-based compounds have shown promise as anticancer agents. While not directly studied for this compound, its structural similarity to other thiazole derivatives suggests potential antiproliferative effects. Investigating its impact on cancer cell lines and mechanisms of action would be valuable .

Antioxidant Activity

Thiazole derivatives often exhibit antioxidant properties. Although data on this specific compound are lacking, its nitrothiophene moiety suggests potential radical-scavenging abilities. Antioxidants play a crucial role in preventing oxidative stress-related diseases .

Drug Design and Synthesis

The compound’s unique structure makes it an interesting candidate for drug design and synthesis. Researchers can explore modifications to enhance its pharmacological properties, bioavailability, and target specificity. Computational studies, molecular docking, and structure-activity relationship (SAR) analyses can guide further development .

作用機序

Target of Action

The primary target of N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of the SARS-CoV-2 virus .

Mode of Action

The compound interacts with the 3CL pro enzyme, inhibiting its function It’s known that the compound displayed inhibitory activity with an ic50 of 128 ± 017 μM against SARS-CoV-2 3CL pro .

Biochemical Pathways

The inhibition of the 3CL pro enzyme disrupts the replication of the SARS-CoV-2 virus . This is because the 3CL pro enzyme is responsible for processing the polyproteins that are translated from the viral RNA .

Result of Action

The result of the compound’s action is the inhibition of the SARS-CoV-2 virus replication . By inhibiting the 3CL pro enzyme, the compound prevents the virus from producing essential proteins, thereby halting its replication process .

Action Environment

It’s worth noting that the effects of steric hindrance and electron withdrawing were found to be detrimental to inhibitory activities .

特性

IUPAC Name |

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O3S2/c19-14(10-5-6-12(22-10)18(20)21)17-15-16-13-9-4-2-1-3-8(9)7-11(13)23-15/h1-6H,7H2,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZABIKXMLVHLKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

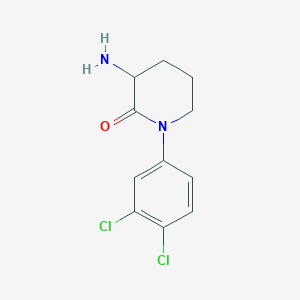

![1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one](/img/structure/B2461381.png)

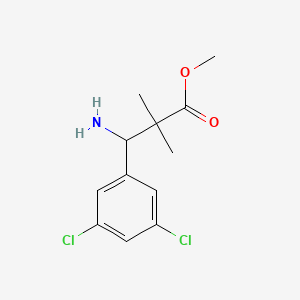

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2461384.png)

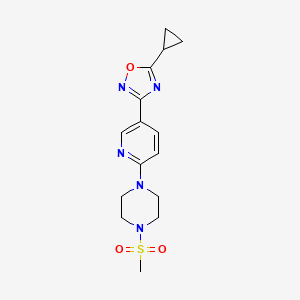

![8-bromo-3-(4-methoxybenzyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2461385.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B2461389.png)

![N-(4-acetylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2461392.png)

![1-[(4-Fluorophenyl)methyl]-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B2461394.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine](/img/structure/B2461400.png)